molecular formula C19H26ClNOS B11619217 4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11619217
M. Wt: 351.9 g/mol
InChI Key: GUJAKZJANFQTKI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorophenyl group, a thia-azaspirodecane core, and a methylbutan-2-yl substituent. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a chlorophenyl-substituted amine and a thiol compound.

    Introduction of the Methylbutan-2-yl Group: The methylbutan-2-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

    Final Assembly: The final step involves the coupling of the spirocyclic core with the chlorophenyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decan-3-one: A structurally similar compound with a spirocyclic core but lacking the chlorophenyl and methylbutan-2-yl groups.

    3-Methylene-1-oxaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents.

Uniqueness

4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one is unique due to the presence of the chlorophenyl group and the methylbutan-2-yl substituent, which impart distinct chemical and biological properties. These structural features contribute to its potential as a versatile building block in synthetic chemistry and its promising biological activities.

Properties

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C19H26ClNOS/c1-4-18(2,3)14-9-11-19(12-10-14)21(17(22)13-23-19)16-7-5-15(20)6-8-16/h5-8,14H,4,9-13H2,1-3H3

InChI Key

GUJAKZJANFQTKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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